Einecs 300-473-6
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Overview
Description
Einecs 300-473-6, also known as ProClin 300, is a widely used preservative in the field of in vitro diagnostics. It is known for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with various diagnostic reagents. The active ingredients in ProClin 300 are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The reaction conditions often include the use of chlorinating agents and methylating agents under controlled temperature and pressure .
Chemical Reactions Analysis
ProClin 300 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products. Common reagents used in these reactions include chlorinating agents, methylating agents, and nucleophiles like amines and thiols. The major products formed from these reactions are substituted isothiazolinones .
Scientific Research Applications
ProClin 300 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is used in cell culture media and other biological reagents to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure their efficacy. In industry, it is used in the formulation of various products, including paints, coatings, and adhesives, to prevent microbial growth .
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of microbial growth through the disruption of key metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate microbial cell membranes and inhibit specific enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This inhibition leads to the disruption of cellular metabolism, resulting in the death of the microorganisms .
Comparison with Similar Compounds
ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolinone-based preservatives, such as ProClin 150 and ProClin 950. While these compounds also exhibit antimicrobial activity, ProClin 300 is preferred in many applications due to its superior stability and compatibility with various reagents and diagnostic assays .
Properties
CAS No. |
93940-74-0 |
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Molecular Formula |
C24H24ClN3O7 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClN2O4.C5H7NO3/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;7-4-2-1-3(6-4)5(8)9/h1-9,13,23-24H,10-11H2,(H,21,22);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
AKGMPKHOXWVKGB-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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